Propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
Propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a propyl ester, a 4-fluorophenyl group, and a 4-chlorophenylcyclopropylcarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate involves multiple steps, starting from commercially available precursors. A typical synthetic route may include the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated thiophene.
Formation of the Cyclopropyl Group: The cyclopropyl group can be formed through a Simmons-Smith reaction involving a diazo compound and a halogenated alkene.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a chlorobenzoyl chloride and an aluminum chloride catalyst.
Formation of the Propyl Ester: The propyl ester can be formed through an esterification reaction involving a carboxylic acid and propanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Influencing Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-chlorophenyl)thiophene-3-carboxylate: Similar structure but with a 4-chlorophenyl group instead of a 4-fluorophenyl group.
Propyl 2-({[2-(4-fluorophenyl)cyclopropyl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate: Similar structure but with a 4-fluorophenyl group instead of a 4-chlorophenyl group.
Propyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate: Similar structure but with a 4-methylphenyl group instead of a 4-fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
propyl 2-[[2-(4-chlorophenyl)cyclopropanecarbonyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFNO3S/c1-2-11-30-24(29)21-20(15-5-9-17(26)10-6-15)13-31-23(21)27-22(28)19-12-18(19)14-3-7-16(25)8-4-14/h3-10,13,18-19H,2,11-12H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXHFAGERJAIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CC3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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